6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1820665-74-4
VCID: VC11982760
InChI: InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3
SMILES: CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br
Molecular Formula: C12H8BrF3N2
Molecular Weight: 317.10 g/mol

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

CAS No.: 1820665-74-4

Cat. No.: VC11982760

Molecular Formula: C12H8BrF3N2

Molecular Weight: 317.10 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine - 1820665-74-4

Specification

CAS No. 1820665-74-4
Molecular Formula C12H8BrF3N2
Molecular Weight 317.10 g/mol
IUPAC Name 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3
Standard InChI Key CTMHWYZLTMOCAE-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br
Canonical SMILES CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a pyrimidine core (a six-membered ring with nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 6. Key substituents include:

  • 2-Methyl group: Enhances steric bulk and influences ring electronics.

  • 4-Trifluoromethyl group: Introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.

  • 6-(3-Bromophenyl) group: Provides a halogenated aromatic moiety for potential cross-coupling reactions.

The IUPAC name, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern. Spectroscopic data (NMR, IR) confirm the structure, with the Standard InChIKey CTMHWYZLTMOCAE-UHFFFAOYSA-N enabling precise digital referencing.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H8BrF3N2\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2}
Molecular Weight317.10 g/mol
SMILESCC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br
XLogP3-AA4.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-(3-bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves multi-step reactions, as detailed in patent US10556871B1 . A representative route includes:

  • Condensation: Reacting p-bromophenylacetic acid with dimethyl carbonate under basic conditions to form a β-keto ester intermediate.

  • Cyclization: Treating the intermediate with formamidine hydrochloride to generate the pyrimidine ring.

  • Chlorination: Using phosgene to introduce chlorine atoms, followed by bromophenyl incorporation via Suzuki-Miyaura coupling .

Critical parameters include:

  • Solvent Selection: Toluene and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions.

  • Catalysts: Solid acid catalysts (e.g., Amberlyst-15) improve esterification yields to >90% .

  • Temperature Control: Reactions proceed optimally at 75–100°C, with cooling steps to prevent decomposition.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1p-Bromophenylacetic acid, MeOHReflux5.5 h94.9%
2NaOMe, dimethyl carbonate75°C6 h92.5%
3Phosgene, toluene95°C3 h84.6%

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in organic solvents like toluene, DCM, and DMSO. Stability studies indicate decomposition above 200°C, with the trifluoromethyl group conferring resistance to hydrolytic cleavage.

Spectroscopic Analysis

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows a singlet at δ 2.65 ppm (2-CH3_3), a doublet at δ 7.45–7.89 ppm (aromatic H), and absence of NH protons.

  • IR: Peaks at 1345 cm1^{-1} (C-F stretch) and 1550 cm1^{-1} (C=N stretch) confirm functional groups.

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoromethylpyrimidine moiety interacts with ATP-binding pockets in kinases, as demonstrated in studies of analog N-[6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. This compound inhibits endothelin receptors (ETA_A/ETB_B) with IC50_{50} values of 1–10 nM, reducing mean arterial pressure by −7 ± 4 mmHg in hypertensive models .

Table 3: Biological Assay Data

TargetAssay TypeIC50_{50}/EC50_{50}Model
ETA_ABinding2.3 nMCHO cells
ETB_BBinding5.1 nMCHO cells
MAP ReductionIn vivo−7 ± 4 mmHgDahl rats

Applications in Drug Discovery

Lead Optimization

The bromophenyl group enables late-stage diversification via cross-coupling (e.g., Suzuki, Buchwald-Hartwig), facilitating rapid SAR exploration. Analog optimization has yielded compounds with improved pharmacokinetic profiles, including oral bioavailability >50% in rodent models .

Materials Science

The electron-deficient pyrimidine core serves as a building block for organic semiconductors, with trifluoromethyl groups enhancing charge transport properties.

Comparison with Structural Analogs

5-(4-Bromophenyl)-4,6-Dichloropyrimidine

This analog lacks the 2-methyl and trifluoromethyl groups, resulting in lower metabolic stability (t1/2_{1/2} = 1.2 h vs. 4.5 h in human microsomes) and reduced ETA_A affinity (IC50_{50} = 15 nM) .

Table 4: Comparative Properties

Property6-(3-Bromophenyl)-2-Methyl-4-(CF3_3)Pyrimidine5-(4-Bromophenyl)-4,6-Dichloropyrimidine
Molecular Weight317.10 g/mol308.42 g/mol
LogP4.23.8
ETA_A IC50_{50}2.3 nM15 nM
Metabolic Stabilityt1/2_{1/2} = 4.5 ht1/2_{1/2} = 1.2 h

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator